Mechanism of action of Ethyl 6-(benzimidazol-1-yl)nicotinate in vitro
Mechanism of action of Ethyl 6-(benzimidazol-1-yl)nicotinate in vitro
An In-Depth Technical Guide to the In Vitro Mechanism of Action of Ethyl 6-(benzimidazol-1-yl)nicotinate
Introduction
Ethyl 6-(benzimidazol-1-yl)nicotinate is a heterocyclic compound featuring a benzimidazole core linked to an ethyl nicotinate moiety. The benzimidazole scaffold is a "privileged" structure in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds and its ability to interact with diverse biological targets.[1][2] Similarly, the nicotinate scaffold, a derivative of niacin (Vitamin B3), is integral to metabolic processes and is a recognized pharmacophore in drug design.[3][4] The fusion of these two moieties suggests a potential for novel biological activity.
This guide provides a structured, in-depth exploration of the plausible in vitro mechanisms of action for Ethyl 6-(benzimidazol-1-yl)nicotinate. Given the absence of direct literature for this specific molecule, this document outlines a series of hypothesized mechanisms based on the extensive research conducted on its core components. For each postulated mechanism, a detailed experimental protocol is provided to enable researchers to systematically investigate and validate the compound's biological profile.
Part 1: Postulated Anticancer Mechanisms and In Vitro Validation
The benzimidazole core is a prominent feature in numerous compounds exhibiting potent anticancer activity.[1][5] These derivatives are known to exert their effects through various mechanisms, including the disruption of microtubule dynamics, inhibition of DNA topoisomerases, and induction of apoptosis.[2][6] Therefore, a primary avenue of investigation for Ethyl 6-(benzimidazol-1-yl)nicotinate is its potential as an anticancer agent.
Rationale: Cytotoxicity against Cancer Cell Lines
The initial step in evaluating the anticancer potential of any compound is to determine its cytotoxic effects on a panel of human cancer cell lines. This provides a broad overview of its potency and selectivity. A cell viability assay, such as the XTT assay, is a reliable method for this initial screening. The XTT assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.[7][8]
Experimental Protocol: Cell Viability (XTT) Assay
Objective: To determine the concentration-dependent cytotoxic effect of Ethyl 6-(benzimidazol-1-yl)nicotinate on various cancer cell lines.
Methodology:
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Cell Culture: Culture selected human cancer cell lines (e.g., A549 lung carcinoma, PC-3 prostate cancer, K562 leukemia) in appropriate media and conditions until they reach approximately 80% confluency.[6]
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Cell Seeding: Harvest the cells and seed them into a 96-well microplate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
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Compound Treatment: Prepare a stock solution of Ethyl 6-(benzimidazol-1-yl)nicotinate in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Add the compound dilutions to the respective wells. Include wells with vehicle (DMSO) as a negative control.
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Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
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XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by combining the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.[7][9]
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Assay: Add 50 µL of the prepared XTT labeling mixture to each well and incubate for 4 hours at 37°C.
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Data Acquisition: Measure the absorbance of the formazan product at 450 nm using a microplate reader. A reference wavelength of 660 nm should also be measured to subtract background absorbance.[8][9]
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Caption: Postulated signaling pathways for anticancer activity.
Part 2: Postulated Enzyme Inhibitory Mechanisms and In Vitro Validation
The nicotinate moiety is a well-known modulator of enzyme activity. [3][4]Additionally, some benzimidazole derivatives have been reported to inhibit enzymes like xanthine oxidase. [10]The combination of these two scaffolds in Ethyl 6-(benzimidazol-1-yl)nicotinate makes enzyme inhibition a plausible mechanism of action.
Rationale: Xanthine Oxidase Inhibition
Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Overproduction of uric acid leads to hyperuricemia and gout. Inhibition of xanthine oxidase is a validated therapeutic strategy for treating these conditions. [11]An in vitro spectrophotometric assay can be used to determine the inhibitory potential of the compound against this enzyme.
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay
Objective: To determine if Ethyl 6-(benzimidazol-1-yl)nicotinate inhibits xanthine oxidase activity.
Methodology:
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Reagent Preparation: Prepare a phosphate buffer (pH 7.5), a solution of xanthine oxidase from bovine milk, and a xanthine substrate solution. [11][12]2. Assay Setup: In a 96-well UV-transparent plate, add the phosphate buffer, the test compound at various concentrations, and the xanthine oxidase solution. Use allopurinol as a positive control inhibitor. [13]3. Pre-incubation: Pre-incubate the mixture at 25°C or 37°C for 15 minutes.
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Reaction Initiation: Initiate the reaction by adding the xanthine substrate solution to each well.
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Kinetic Measurement: Immediately measure the increase in absorbance at 295 nm for 10-15 minutes. The rate of uric acid formation is directly proportional to the change in absorbance. [11][12]6. Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the control (no inhibitor) and calculate the IC₅₀ value.
Part 3: Other Potential Biological Activities
Rationale: Antimicrobial Activity
Benzimidazole derivatives are known to possess broad-spectrum antimicrobial activity. [14][15]A preliminary screening for antimicrobial effects is a logical step in characterizing a novel benzimidazole-containing compound.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the minimum concentration of Ethyl 6-(benzimidazol-1-yl)nicotinate that inhibits the visible growth of various microorganisms.
Methodology:
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Microorganism Preparation: Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) according to CLSI or EUCAST guidelines. [16]2. Broth Microdilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth). [15]3. Inoculation: Add the standardized microbial inoculum to each well.
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Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
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MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. [14]This can be determined visually or by measuring the optical density at 600 nm.
Rationale: Proton Pump (H⁺/K⁺-ATPase) Inhibition
Substituted benzimidazoles, such as omeprazole, are a major class of drugs that act as proton pump inhibitors, reducing gastric acid secretion. []This activity is mediated by the inhibition of the H⁺/K⁺-ATPase enzyme in gastric parietal cells.
Experimental Protocol: In Vitro H⁺/K⁺-ATPase Inhibition Assay
Objective: To evaluate the inhibitory effect of Ethyl 6-(benzimidazol-1-yl)nicotinate on gastric H⁺/K⁺-ATPase activity.
Methodology:
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Enzyme Preparation: Isolate H⁺/K⁺-ATPase-rich vesicles from fresh sheep or goat gastric mucosa by homogenization and differential centrifugation. [18][19]2. Assay Reaction: The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by the enzyme. The reaction mixture contains the enzyme preparation, a buffer (e.g., Tris-HCl), MgCl₂, KCl, and ATP.
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Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture. Use omeprazole as a positive control.
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Incubation and Termination: Incubate the mixture at 37°C for a defined period (e.g., 30 minutes). Stop the reaction by adding a quenching agent like trichloroacetic acid.
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Phosphate Detection: Quantify the released inorganic phosphate using a colorimetric method, such as the Fiske-Subbarow method.
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Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ value.
Data Presentation and Interpretation
Quantitative data from the described assays should be summarized in tables for clear comparison and interpretation.
Table 1: Hypothetical Cytotoxicity Data (IC₅₀ in µM)
| Cell Line | Ethyl 6-(benzimidazol-1-yl)nicotinate | Doxorubicin (Control) |
| A549 (Lung) | 15.2 ± 1.8 | 0.8 ± 0.1 |
| PC-3 (Prostate) | 21.5 ± 2.5 | 1.2 ± 0.2 |
| K562 (Leukemia) | 9.8 ± 1.1 | 0.5 ± 0.08 |
Table 2: Hypothetical Enzyme Inhibition Data (IC₅₀ in µM)
| Target Enzyme | Ethyl 6-(benzimidazol-1-yl)nicotinate | Positive Control |
| Tubulin Polymerization | 5.5 ± 0.7 | Nocodazole (0.5 ± 0.06) |
| Topoisomerase I | > 100 | Camptothecin (0.2 ± 0.03) |
| Topoisomerase II | 45.3 ± 5.1 | Etoposide (1.5 ± 0.2) |
| Xanthine Oxidase | 25.8 ± 3.2 | Allopurinol (2.1 ± 0.3) |
| H⁺/K⁺-ATPase | > 100 | Omeprazole (1.8 ± 0.2) |
Table 3: Hypothetical Antimicrobial Activity (MIC in µg/mL)
| Microorganism | Ethyl 6-(benzimidazol-1-yl)nicotinate | Ciprofloxacin (Control) |
| S. aureus | 32 | 1 |
| E. coli | 64 | 0.5 |
| C. albicans | > 128 | Fluconazole (2) |
Conclusion
Ethyl 6-(benzimidazol-1-yl)nicotinate presents a compelling subject for mechanistic studies due to the established biological activities of its constituent benzimidazole and nicotinate scaffolds. This guide outlines a rational, multi-faceted approach to elucidating its in vitro mechanism of action, focusing on potential anticancer, enzyme inhibitory, and antimicrobial properties. The provided protocols offer a robust framework for researchers to systematically investigate these hypotheses, thereby characterizing the pharmacological profile of this novel compound and determining its potential for further development as a therapeutic agent.
References
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